Cas no 88241-65-0 ((2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid)

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid structure
88241-65-0 structure
Nom du produit:(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
Numéro CAS:88241-65-0
Le MF:C15H12O2
Mégawatts:224.254584312439
MDL:MFCD00014010
CID:709304
PubChem ID:5842785

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Propriétés chimiques et physiques

Nom et identifiant

    • 2-Propenoic acid,3-[1,1'-biphenyl]-4-yl-, (2E)-
    • 7Α-METHYL-3,3-DIMETHOXY-5(10)-ESTRENE-17-ONE
    • trans-p-Phenylcinnamic Acid
    • (E)-4-Phenylcinnamic acid
    • trans-3-(4-Phenylphenyl)-2-propenoic acid
    • (2E)-3-[1,1′-Biphenyl]-4-yl-2-propenoic acid (ACI)
    • 2-Propenoic acid, 3-[1,1′-biphenyl]-4-yl-, (E)- (ZCI)
    • (E)-3-([1,1′-Biphenyl]-4-yl)acrylic acid
    • trans-4-Phenylcinnamic acid
    • 4-Phenylcinnamic acid
    • (2E)-3-biphenyl-4-ylacrylic acid
    • EN300-833098
    • (e)-3-(biphenyl-4-yl)acrylic acid
    • 2-propenoic acid, 3-[1,1'-biphenyl]-4-yl-, (2E)-
    • (2E)-3-{[1,1'-BIPHENYL]-4-YL}PROP-2-ENOIC ACID
    • 3-([1,1'-Biphenyl]-4-yl)acrylic acid
    • NS00051791
    • MFCD00014010
    • JS-042C
    • CHEMBL3621534
    • BDBM50124584
    • p-Phenylcinnamic acid
    • AH-034/04876017
    • F2147-0938
    • J-501863
    • 88241-65-0
    • CS-0156434
    • 13026-23-8
    • (E)-3-(4-phenylphenyl)prop-2-enoic acid
    • AKOS000263551
    • ALBB-010269
    • SCHEMBL165794
    • EN300-152469
    • (E)-3-([1,1'-biphenyl]-4-yl)acrylic acid
    • (2E)-3-(4-phenylphenyl)prop-2-enoic acid
    • 3-[1,1'-biphenyl]-4-ylacrylic acid
    • 3-[1,1'-Biphenyl]-4-yl-2-propenoic acid, AldrichCPR
    • (2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
    • MDL: MFCD00014010
    • Piscine à noyau: 1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+
    • La clé Inchi: DMJDEZUEYXVYNO-DHZHZOJOSA-N
    • Sourire: C(/C1C=CC(C2C=CC=CC=2)=CC=1)=C\C(=O)O

Propriétés calculées

  • Qualité précise: 224.083729621g/mol
  • Masse isotopique unique: 224.083729621g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 17
  • Nombre de liaisons rotatives: 3
  • Complexité: 24.8
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'tautomères: Rien du tout
  • Charge de surface: 0
  • Le xlogp3: 0.2
  • Surface topologique des pôles: 37.3Ų

Propriétés expérimentales

  • Couleur / forme: Pas encore déterminé
  • Dense: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 226.4-228.7 ºC
  • Point d'ébullition: 412.912 °C at 760 mmHg
  • Point d'éclair: 308.021 °C
  • Solubilité: Pratiquement insoluble (0061 G / l) (25 ºC),
  • Solubilité: Dissous dans le diméthylformamide

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Informations de sécurité

  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38-20/21/22
  • Instructions de sécurité: 22-24/25
  • Carte FOCA taille f:8
  • Identification des marchandises dangereuses: Xn

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF366-5g
(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
88241-65-0 97%
5g
242.0CNY 2021-07-10
Enamine
EN300-833098-0.05g
(2E)-3-(4-phenylphenyl)prop-2-enoic acid
88241-65-0 95.0%
0.05g
$19.0 2025-02-21
Enamine
EN300-833098-0.5g
(2E)-3-(4-phenylphenyl)prop-2-enoic acid
88241-65-0 95.0%
0.5g
$19.0 2025-02-21
Alichem
A019124619-10g
4-Phenylcinnamic acid
88241-65-0 97%
10g
$236.00 2023-08-31
Life Chemicals
F2147-0938-10mg
(2E)-3-{[1,1'-biphenyl]-4-yl}prop-2-enoic acid
88241-65-0 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F2147-0938-2μmol
(2E)-3-{[1,1'-biphenyl]-4-yl}prop-2-enoic acid
88241-65-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2147-0938-40mg
(2E)-3-{[1,1'-biphenyl]-4-yl}prop-2-enoic acid
88241-65-0 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F2147-0938-75mg
(2E)-3-{[1,1'-biphenyl]-4-yl}prop-2-enoic acid
88241-65-0 90%+
75mg
$208.0 2023-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF366-20g
(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid
88241-65-0 97%
20g
876.0CNY 2021-07-10
Enamine
EN300-833098-0.1g
(2E)-3-(4-phenylphenyl)prop-2-enoic acid
88241-65-0 95.0%
0.1g
$19.0 2025-02-21

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Piperidine Solvents: Pyridine ;  24 h, 80 - 90 °C
Référence
Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents
Qian, Yong; et al, Bioorganic & Medicinal Chemistry, 2010, 18(14), 4991-4996

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Lithium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: Cuprous iodide ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylacetamide ;  24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Référence
Stereoselective defluorinative carboxylation of gem-difluoroalkenes with carbon dioxide
Xie, Shi-Liang; et al, Organic Chemistry Frontiers, 2019, 6(21), 3678-3682

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Triethylamine ;  10 min, rt; 3 - 4 h, rt
Référence
TiCl4-mediated olefination of aldehydes with acetic acid and alkyl acetates. A stereoselective approach to (E)-α,β-unsaturated carboxylic acids and esters
Augustine, John Kallikat; et al, Tetrahedron Letters, 2014, 55(24), 3503-3506

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
2.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
2.2 Solvents: Methanol ;  30 °C
Référence
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Synthetic Routes 5

Conditions de réaction
1.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
1.2 Solvents: Methanol ;  30 °C
Référence
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Solvents: Dimethylformamide ;  0 °C; 3 h, rt; 4 h, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
2.3 Solvents: Toluene ;  16 - 24 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
4.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
4.2 Solvents: Methanol ;  30 °C
Référence
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Pyridine ;  24 h, 80 - 90 °C
Référence
Synthesis, molecular modeling and biological evaluation of β-ketoacyl-acyl carrier protein synthase III (FabH) as novel antibacterial agents
Zhang, Hong-Jia; et al, Bioorganic & Medicinal Chemistry, 2011, 19(15), 4513-4519

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  10 h, 75 °C
2.1 Reagents: Dimethyl sulfoxide Catalysts: Cobalt iodide (CoI2) ,  Eosin ;  15 h, 50 °C
Référence
Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis
Song, Cai-xia; et al, RSC Advances, 2017, 7(19), 11233-11243

Synthetic Routes 9

Conditions de réaction
1.1 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  60 °C
1.2 Reagents: Potassium carbonate ,  Sodium benzenesulfinate (resin-bound) Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  90 °C
1.3 Reagents: Dimethyl sulfoxide ,  Butyllithium ;  5 min, rt
1.4 Solvents: Tetrahydrofuran ;  30 min, rt
1.5 Solvents: Tetrahydrofuran ;  rt
1.6 Reagents: Ozone Solvents: Dichloromethane ;  5 min, 0 °C
1.7 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  3 h, rt
2.1 Reagents: Hydrogen peroxide ,  Sodium chlorite
Référence
Traceless sulfone linker cleavage triggered by ozonolysis: solid-phase synthesis of diverse α-β-unsaturated carbonyl compounds
Chang, Yi-Fan; et al, Tetrahedron Letters, 2008, 49(3), 543-547

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium acetate ,  Iodine Solvents: Acetonitrile ;  3 h, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Dimethylformamide ;  8 h, 1 atm, 35 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Stereoselective electrochemical carboxylation of α,β-unsaturated sulfones
Yang, Zi-Xin; et al, Chinese Chemical Letters, 2023, 34(6),

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Tetrabutylammonium tetrafluoroborate Solvents: Dimethylformamide ;  8 h, 1 atm, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Stereoselective electrochemical carboxylation of α,β-unsaturated sulfones
Yang, Zi-Xin; et al, Chinese Chemical Letters, 2023, 34(6),

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 1 - 3 h, rt
1.3 Reagents: Acetic acid ,  Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 - 24 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Référence
Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst
Zhao, Bin; et al, Organic & Biomolecular Chemistry, 2021, 19(3), 568-573

Synthetic Routes 13

Conditions de réaction
1.1 Solvents: Dimethylformamide ,  Tetrahydrofuran ;  60 °C
1.2 Reagents: Potassium carbonate ,  Sodium benzenesulfinate (resin-bound) Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  90 °C
1.3 Reagents: Dimethyl sulfoxide ,  Butyllithium ;  5 min, rt
1.4 Solvents: Tetrahydrofuran ;  30 min, rt
1.5 Solvents: Tetrahydrofuran ;  rt
1.6 Reagents: Ozone Solvents: Dichloromethane ;  5 min, 0 °C
1.7 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  3 h, rt
2.1 Reagents: Hydrogen peroxide ,  Sodium chlorite
Référence
Traceless sulfone linker cleavage triggered by ozonolysis: solid-phase synthesis of diverse α-β-unsaturated carbonyl compounds
Chang, Yi-Fan; et al, Tetrahedron Letters, 2008, 49(3), 543-547

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
1.3 Solvents: Toluene ;  16 - 24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
3.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
3.2 Solvents: Methanol ;  30 °C
Référence
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Synthetic Routes 15

Conditions de réaction
1.1 Catalysts: Piperidine Solvents: Pyridine ;  2 h, reflux
Référence
Rational modifications on a benzylidene-acrylohydrazide antiviral scaffold, synthesis and evaluation of bioactivity against Chikungunya virus
Giancotti, Gilda; et al, European Journal of Medicinal Chemistry, 2018, 149, 56-68

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Hydrogen peroxide ,  Sodium chlorite
Référence
Traceless sulfone linker cleavage triggered by ozonolysis: solid-phase synthesis of diverse α-β-unsaturated carbonyl compounds
Chang, Yi-Fan; et al, Tetrahedron Letters, 2008, 49(3), 543-547

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
2.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  30 min, rt
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
3.2 Solvents: Dimethylformamide ;  0 °C; 3 h, rt; 4 h, 60 °C
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
4.3 Solvents: Toluene ;  16 - 24 h, reflux
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
6.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
6.2 Solvents: Methanol ;  30 °C
Référence
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Potassium methoxide Catalysts: Cuprous chloride Solvents: Dimethylacetamide ;  24 h, 1 atm, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide
Hong, Junting; et al, European Journal of Organic Chemistry, 2020, 2020(19), 2813-2818

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide Catalysts: Cobalt iodide (CoI2) ,  Eosin ;  15 h, 50 °C
Référence
Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysis
Song, Cai-xia; et al, RSC Advances, 2017, 7(19), 11233-11243

Synthetic Routes 20

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Solvents: Dimethylformamide ;  0 °C; 3 h, rt; 4 h, 60 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
3.3 Solvents: Toluene ;  16 - 24 h, reflux
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  7 h, reflux
5.1 Catalysts: β-Cyclodextrin ,  Phenylalanine ammonia-lyase Solvents: Water ;  40 h, pH 8.8, 30 °C
5.2 Solvents: Methanol ;  30 °C
Référence
Tailored Mutants of Phenylalanine Ammonia-Lyase from Petroselinum crispum for the Synthesis of Bulky L- and D-Arylalanines
Filip, Alina; et al, ChemCatChem, 2018, 10(12), 2627-2633

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Raw materials

(2E)-3-{1,1'-biphenyl-4-yl}prop-2-enoic acid Preparation Products

Fournisseurs recommandés
Shandong Feiyang Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot